molecular formula C8H13ClO B12626952 (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one CAS No. 921770-61-8

(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one

Katalognummer: B12626952
CAS-Nummer: 921770-61-8
Molekulargewicht: 160.64 g/mol
InChI-Schlüssel: XUSVOHQLCMTGQO-SVRRBLITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one is a chiral compound with significant importance in organic chemistry. It is a stereoisomer, specifically a diastereomer, which means it has two chiral centers and is not superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the enantioselective synthesis from Garner’s aldehyde, which involves a series of steps including the Horner–Wadsworth–Emmons reaction and the 1,4-addition of lithium dialkylcuprates . The reaction conditions are optimized to achieve high yields and diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound are usually carried out under controlled conditions to ensure the desired product is obtained. For example, oxidation reactions are often performed in acidic or basic media, while reduction reactions are typically carried out in anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various biological molecules through hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one apart from similar compounds is its specific reactivity and the unique products it forms in various chemical reactions. Its chiral centers also make it valuable in asymmetric synthesis, providing a way to produce enantiomerically pure compounds.

Eigenschaften

CAS-Nummer

921770-61-8

Molekularformel

C8H13ClO

Molekulargewicht

160.64 g/mol

IUPAC-Name

(2S,3R)-2-chloro-3-ethylcyclohexan-1-one

InChI

InChI=1S/C8H13ClO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8+/m1/s1

InChI-Schlüssel

XUSVOHQLCMTGQO-SVRRBLITSA-N

Isomerische SMILES

CC[C@@H]1CCCC(=O)[C@H]1Cl

Kanonische SMILES

CCC1CCCC(=O)C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.